molecular formula C10H15IO3Si B8666557 [4-(Iodomethyl)phenyl](trimethoxy)silane CAS No. 83594-96-1

[4-(Iodomethyl)phenyl](trimethoxy)silane

Cat. No. B8666557
CAS RN: 83594-96-1
M. Wt: 338.21 g/mol
InChI Key: QSTDYFRJMHVDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648201

Procedure details

A solution of 1.7 grams of 4-chloromethylphenyltrimethoxysilane, UTF-24M, in 60 mL of dry acetone was stirred with 1.7 g of NaI and heated at reflux under an argon atmosphere for 5 h. The reaction was performed under yellow Safelight conditions. Acetone was removed under vacuum, and the product was extracted with toluene. The resulting colorless to light yellow liquid was stored as a 0.067M stock solution in toluene. The iodinated silane will be referred to as UTF-24I. A 1H NMR spectrum of UTF-24I in C6D6 exhibited resonances at δ=7.61 (doublet) and 7.02 (doublet) for the aromatic ring protons, δ=3.86 for the benzylic protons, and δ=3.43 for the methoxy protons. These values are in comparison to the 1HNMR spectrum for the chloro (UTF-24M) starting material, which gave resonances at δ=7.68 (doublet), 7.08 (doublet), 4.03 and 3.45. The upfield shift of the benzylic protons is consistent with replacement of chlorine by the less electronegative iodine atom. See the monograph by: E. D. Becker, "High Resolution NMR", Academic Press, New York, pg. 73 (1969). This example demonstrates that a benzyl iodide containing silane can be prepared in solution.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1.[Na+].[I-].ClCl.C([I:27])C1C=CC=CC=1.[SiH4]>CC(C)=O>[I:27][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)[Si](OC)(OC)OC
Name
Quantity
1.7 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Acetone was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
CUSTOM
Type
CUSTOM
Details
gave resonances at δ=7.68 (doublet), 7.08 (doublet), 4.03 and 3.45
CUSTOM
Type
CUSTOM
Details
can be prepared in solution

Outcomes

Product
Name
Type
Smiles
ICC1=CC=C(C=C1)[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.